molecular formula C8H13N B1583664 Cycloheptanecarbonitrile CAS No. 32730-85-1

Cycloheptanecarbonitrile

Cat. No.: B1583664
CAS No.: 32730-85-1
M. Wt: 123.2 g/mol
InChI Key: UIZRDFICGGONJJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with hydroxylamine hydrochloride to form cycloheptanone oxime, which is then dehydrated using phosphorus pentachloride to yield this compound . Another method involves the direct cyanation of cycloheptane using a suitable cyanating agent such as sodium cyanide in the presence of a phase-transfer catalyst .

Industrial Production Methods

In industrial settings, this compound is typically produced through a multi-step process that ensures high yield and purity. The process often involves the use of green chemistry principles to minimize environmental impact. For example, a one-pot synthesis method has been developed, which involves the use of methanol as a solvent and a copper catalyst to facilitate the reaction . This method is advantageous due to its high atom efficiency and the recyclability of the solvent and catalyst.

Chemical Reactions Analysis

Types of Reactions

Cycloheptanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cycloheptanecarboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: It can be reduced to cycloheptanemethanamine using reducing agents like lithium aluminum hydride.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Cycloheptanecarboxylic acid.

    Reduction: Cycloheptanemethanamine.

    Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Cycloheptanecarbonitrile can be compared with other nitrile derivatives such as:

This compound is unique due to its seven-membered ring structure, which provides a balance between ring strain and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

cycloheptanecarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c9-7-8-5-3-1-2-4-6-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZRDFICGGONJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186404
Record name Cycloheptanecarbonitrile
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Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32730-85-1
Record name Cycloheptanecarbonitrile
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Record name Cycloheptanecarbonitrile
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Record name Cycloheptanecarbonitrile
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Record name Cycloheptanecarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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